5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R-N=N-R’), where R and R’ can be either aryl or alkyl groups . This compound is notable for its vibrant color, which makes it useful in various applications, including dyes and pigments.
Preparation Methods
The synthesis of 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves the azo coupling reaction. This reaction entails the electrophilic substitution of an aryl diazonium cation with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining a low temperature to stabilize the diazonium salts. Industrial production methods may involve large-scale azo coupling reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color. It is also studied for its photochemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine include other azo compounds with different substituents on the aromatic rings. These compounds share similar chemical properties but may differ in their specific applications and biological activities. For instance, compounds like 2-hydroxy-5-[(e)-(4-methoxyphenyl)diazenyl]benzoic acid have been studied for their dye properties and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
27961-95-1 |
---|---|
Molecular Formula |
C18H17N5O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H17N5O/c1-12-16(23-22-14-10-6-7-11-15(14)24-2)17(21-18(19)20-12)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,19,20,21) |
InChI Key |
SWYYNAYHDUOELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.